3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one
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Overview
Description
3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one is a complex organic compound featuring a furan ring substituted with an amino group, a triphenylmethylsulfanyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one typically involves multi-step organic reactions. One common method involves the reaction of a furan derivative with triphenylmethyl thiol in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
3-Amino-5-sulfanyl-1,2,4-triazoles: These compounds also contain an amino and sulfanyl group and are of interest due to their biological activities.
Uniqueness
3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one is unique due to the presence of the triphenylmethylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
806-07-5 |
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Molecular Formula |
C24H21NO2S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-amino-3-(tritylsulfanylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C24H21NO2S/c25-22-18(16-27-23(22)26)17-28-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-17,25H2 |
InChI Key |
AVCBHILFSXAKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)N)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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